molecular formula C11H11ClN2OS B1479219 2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine CAS No. 2090956-15-1

2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No.: B1479219
CAS No.: 2090956-15-1
M. Wt: 254.74 g/mol
InChI Key: YQQZHGQBRDVJOH-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions . Pyrazolo[5,1-c][1,4]oxazine is another heterocyclic compound that is less common and not as extensively studied.


Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions such as Gewald Reaction and Paal-Knorr Thiophene Synthesis . The synthesis of pyrazolo[5,1-c][1,4]oxazine derivatives is less well-documented and may involve complex multi-step reactions.


Molecular Structure Analysis

The molecular structure of thiophene involves a five-membered ring with four carbon atoms and one sulfur atom . The structure of pyrazolo[5,1-c][1,4]oxazine is more complex and less well-studied.


Chemical Reactions Analysis

Thiophenes undergo a variety of chemical reactions, including direct C-H arylation and metal-free dehydration and sulfur cyclization . The chemical reactions of pyrazolo[5,1-c][1,4]oxazine derivatives are less well-documented.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Thiophenes generally have low density and are fairly soft . The properties of pyrazolo[5,1-c][1,4]oxazine derivatives would depend on their specific structure.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines and related compounds often involves multistep reactions starting from commercially available pyrazoles. For instance, Lindsay-Scott and Rivlin-Derrick (2019) achieved synthetic access to these compounds through a regiocontrolled process that optimized a protected hydroxyethyl group on N1, enabling high-yield construction of pyrazole-5-aldehydes. Subsequent steps involved deprotection and reduction to generate the fused heterocyclic scaffolds with multiple substitution patterns. The intermediate pyrazole lactols from this process were highlighted as versatile synthetic building blocks for further chemical synthesis (Lindsay-Scott & Rivlin-Derrick, 2019).

Structural Characterization

In the structural characterization of related compounds, Zheng and Zhao (2011) analyzed the crystal structure of a 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine derivative. Their findings revealed nearly planar pyrazole rings that formed dihedral angles with the oxazine ring and the substituted benzene rings, contributing to the understanding of molecular conformations and intermolecular interactions within these compounds (Zheng & Zhao, 2011).

Chemical Reactivity and Mechanistic Insights

Reaction Mechanisms

Ledenyova et al. (2018) explored the reaction mechanisms involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, demonstrating an ANRORC rearrangement process (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. This study provided insights into the complex reaction pathways and the structural formation of pyrazolo-triazine derivatives, expanding the understanding of the chemical behavior of these compounds (Ledenyova et al., 2018).

Mechanism of Action

Properties

IUPAC Name

2-(chloromethyl)-6-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-5-8-4-9-7-15-10(6-14(9)13-8)11-2-1-3-16-11/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQZHGQBRDVJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC(=NN21)CCl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 2
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 3
Reactant of Route 3
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 4
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 5
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 6
Reactant of Route 6
2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

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